An In-depth Technical Guide to 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
An In-depth Technical Guide to 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is a deuterated analog of 4-Amino-5-chloro-2-ethoxybenzoic acid. Stable isotope-labeled compounds such as this are crucial tools in pharmaceutical research and development. They are primarily utilized in pharmacokinetic studies (absorption, distribution, metabolism, and excretion - ADME) as internal standards for quantitative bioanalysis by mass spectrometry. The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled endogenous or administered compound without significantly altering its chemical and biological properties.
This technical guide provides a comprehensive overview of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, including its chemical and physical properties, a proposed synthesis pathway, and its primary biological context related to 5-HT4 receptor modulation.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 and its non-deuterated counterpart for comparison. Data is compiled from various chemical supplier databases.
| Property | 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 | 4-Amino-5-chloro-2-ethoxybenzoic Acid |
| CAS Number | 1346600-23-4[1] | 108282-38-8 |
| Molecular Formula | C₉H₅D₅ClNO₃ | C₉H₁₀ClNO₃ |
| Molecular Weight | 220.66 g/mol [1] | 215.63 g/mol [2] |
| Appearance | Light Pink Solid | White to Almost white powder to crystal |
| Purity | >98.0% (as stated by suppliers) | >98.0% (T)(HPLC) |
| Melting Point | Not reported | 167 °C[2] |
| Solubility | Not reported | Not reported |
| Storage | Recommended storage at room temperature, protected from light and moisture. For temperature-sensitive materials, cold storage (e.g., 2–8°C, -20°C) may be indicated on the product label.[3] | Store at 10°C - 25°C, in a well-closed container.[2] |
Synthesis Pathway
Caption: A proposed multi-step synthesis workflow for 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5.
Experimental Protocols (Hypothetical)
The following protocols are generalized and adapted from the synthesis of related compounds. They should be considered as a starting point for the development of a specific synthesis plan.
Step 1: Esterification of p-Aminosalicylic Acid
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p-Aminosalicylic acid is dissolved in methanol.
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A catalytic amount of strong acid (e.g., sulfuric acid) is added.
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The mixture is refluxed until the reaction is complete (monitored by TLC or LC-MS).
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The solvent is removed under reduced pressure, and the residue is neutralized and extracted to yield Methyl 4-amino-2-hydroxybenzoate.
Step 2: Deuterated Ethylation
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Methyl 4-amino-2-hydroxybenzoate is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetone).
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A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the hydroxyl group.
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Iodoethane-d5 is added, and the reaction is stirred at an appropriate temperature until completion.
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The product, Methyl 4-amino-2-(ethoxy-d5)benzoate, is isolated through extraction and purification.
Step 3: Chlorination
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Methyl 4-amino-2-(ethoxy-d5)benzoate is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane).
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A chlorinating agent, such as N-Chlorosuccinimide (NCS), is added portion-wise.
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The reaction is stirred at room temperature until the starting material is consumed.
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The product, Methyl 4-amino-5-chloro-2-(ethoxy-d5)benzoate, is isolated and purified.
Step 4: Hydrolysis
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The chlorinated ester is dissolved in a mixture of alcohol and water.
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An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.
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The mixture is heated to reflux to facilitate the hydrolysis of the ester.
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After completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the final product.
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The solid 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is collected by filtration, washed with water, and dried.
Biological Context: 5-HT4 Receptor Signaling
The primary application of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is in the preparation of selective 5-HT4 receptor agonists.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: The canonical 5-HT4 receptor signaling pathway initiated by an agonist.
Activation of the 5-HT4 receptor leads to the dissociation of the Gs alpha subunit from the G protein complex. This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated levels of cAMP act as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Applications in Research and Drug Development
The use of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 as an internal standard is critical for the accurate quantification of its non-deuterated analog in biological matrices. This is essential during preclinical and clinical development of 5-HT4 receptor agonists for several reasons:
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Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
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Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.
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Metabolite Identification: Using the labeled compound to help identify and quantify metabolites.
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Toxicology Studies: Correlating drug exposure levels with observed toxicities.
The development of selective 5-HT4 receptor agonists is being pursued for a variety of therapeutic indications, including gastrointestinal disorders (e.g., gastroparesis, irritable bowel syndrome) and central nervous system disorders (e.g., Alzheimer's disease, depression).[2]
Conclusion
4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is a valuable research tool for scientists and professionals in the field of drug development. Its utility as a stable isotope-labeled internal standard is indispensable for the rigorous bioanalytical studies required to advance novel 5-HT4 receptor agonists through the development pipeline. This guide has provided a summary of its properties, a proposed synthetic approach, and its biological relevance, offering a foundational resource for its application in research.
